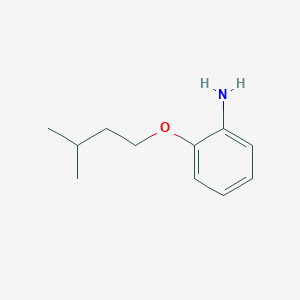
2-(3-Methylbutoxy)aniline
Vue d'ensemble
Description
2-(3-Methylbutoxy)aniline is an organic compound with the CAS Number: 111299-83-3 . It has a molecular weight of 179.26 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-(3-Methylbutoxy)aniline is 2-(isopentyloxy)aniline . The InChI Code is 1S/C11H17NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8,12H2,1-2H3 .Physical And Chemical Properties Analysis
2-(3-Methylbutoxy)aniline is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis
“2-(3-Methylbutoxy)aniline” is used in various areas of chemical synthesis . It’s a liquid compound with a molecular weight of 179.26 . It’s used by scientists in fields like Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
Development of Antitumor Drugs
This compound has been used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment . For instance, compound 18c, which includes “2-(3-Methylbutoxy)aniline”, demonstrated robust inhibitory activity against Mer and c-Met kinases . It displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .
Inhibitor Research
Six different substituted anilines were incorporated as compounds 14a – 14f, displaying good inhibitory activities toward Mer kinase . Notably, compounds 14a and 14b showed particularly strong inhibitory activities .
Oxidation Studies
“2-(3-Methylbutoxy)aniline” can be oxidized to form nitroarenes . This oxidation-based methodology for the conversion of aryl amines to nitroarenes is a significant area of research .
Biological Evaluation
The biological evaluation of “2-(3-Methylbutoxy)aniline” and its derivatives is an important area of research. For instance, compound 18c displayed favorable safety profiles in hERG testing . It also exhibited exceptional liver microsomal stability in vitro, with a half-life of 53.1 min in human liver microsome .
Cytotoxicity and Migration Studies
Compound 18c, which includes “2-(3-Methylbutoxy)aniline”, exhibited dose-dependent cytotoxicity and hindered migration of HCT116 cancer cells . These findings collectively suggest that compound 18c holds promise as a dual Mer/c-Met agent for cancer treatment .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLASXHHVDQFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




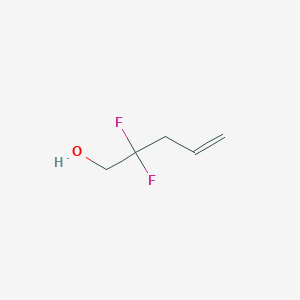
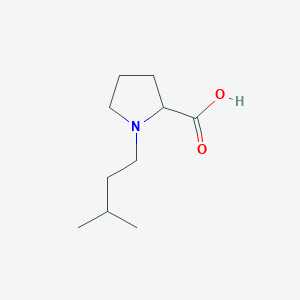
![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)
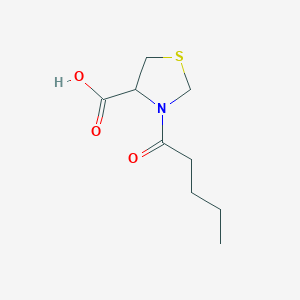
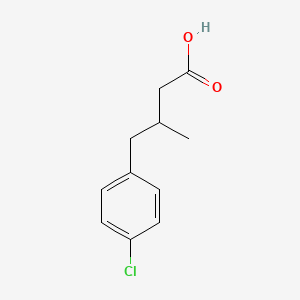
![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)
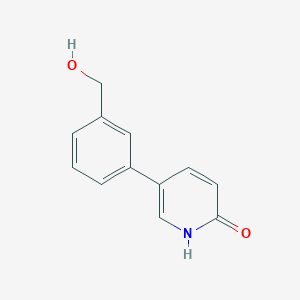
![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)
![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)
![2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid](/img/structure/B3375610.png)